

An In-depth Technical Guide to 4-Benzoylphenyl Methacrylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Benzoylphenyl methacrylate*

Cat. No.: *B1600103*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Benzoylphenyl methacrylate** (BPMA), a versatile monomer with significant applications in polymer chemistry, materials science, and emerging biomedical fields. This document details its physicochemical properties, spectroscopic characteristics, synthesis, and polymerization behavior. Emphasis is placed on its role in creating functional polymers with enhanced thermal and optical properties.

Furthermore, this guide explores the potential of BPMA-containing polymers in drug delivery systems, leveraging the photo-responsive nature of the benzophenone moiety. Detailed experimental protocols for its synthesis and polymerization are provided, alongside graphical representations of key chemical processes to support research and development efforts.

Introduction

4-Benzoylphenyl methacrylate (CAS Number: 56467-43-7) is an organic compound that combines a methacrylate functional group with a benzophenone moiety. This unique structure makes it a valuable monomer for free-radical polymerization. The methacrylate group provides a polymerizable vinyl unit, while the benzophenone portion of the molecule imparts useful characteristics to the resulting polymers, such as enhanced thermal stability and photo-reactivity. The benzophenone group is a well-known Type II photoinitiator, capable of initiating

polymerization upon UV exposure, making BPMA a polymerizable photoinitiator. This dual functionality allows for its covalent incorporation into polymer chains, creating materials with built-in photo-crosslinking capabilities. These properties have led to its use in advanced coatings, adhesives, and, more recently, in the development of smart biomaterials for applications like controlled drug release.[\[1\]](#)

Physicochemical and Spectroscopic Properties

The properties of **4-Benzoylphenyl methacrylate** are summarized below. All quantitative data is presented in Table 1.

Physicochemical Properties

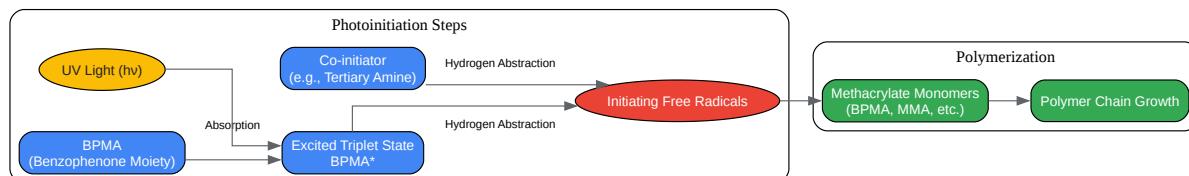
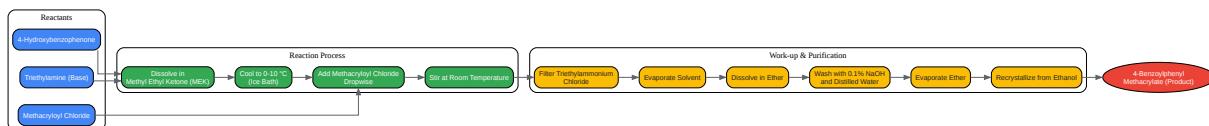
BPMA is a white to light yellow crystalline solid under standard conditions. It is soluble in organic solvents such as toluene.

Table 1: Physicochemical Properties of **4-Benzoylphenyl Methacrylate**

Property	Value	Reference(s)
CAS Number	56467-43-7	[2]
Molecular Formula	C ₁₇ H ₁₄ O ₃	[2]
Molecular Weight	266.29 g/mol	[2]
Appearance	White to light yellow powder/crystal	
Melting Point	63 - 73 °C	
Boiling Point (Predicted)	418.2 ± 24.0 °C	
Purity	>95-98% (typical commercial grade)	
Storage Temperature	0 - 10 °C, under inert atmosphere	
Topological Polar Surface Area	43.4 Å ²	[2]
Rotatable Bond Count	5	

Spectroscopic Data

While specific experimental spectra for **4-Benzoylphenyl methacrylate** were not available in the reviewed literature, the expected characteristic peaks based on its functional groups are described in Table 2. These are crucial for the identification and characterization of the monomer.



Table 2: Expected Spectroscopic Features of **4-Benzoylphenyl Methacrylate**

Spectroscopy	Feature	Expected Position / Chemical Shift (δ)
FT-IR	C=O Stretch (Ester)	$\sim 1734 \text{ cm}^{-1}$
	C=O Stretch (Ketone)	$\sim 1652 \text{ cm}^{-1}$
	C=C Stretch (Olefinic)	$\sim 1635 \text{ cm}^{-1}$
	Aromatic C-H Stretch	$\sim 3106, 3048 \text{ cm}^{-1}$
	Aliphatic C-H Stretch	$\sim 2984, 2926 \text{ cm}^{-1}$
^1H NMR	Aromatic Protons (H-Ar)	7.2 - 7.9 ppm
	Vinyl Protons ($=\text{CH}_2$)	$\sim 6.2 \text{ ppm}, \sim 5.6 \text{ ppm}$
	Methyl Protons ($-\text{CH}_3$)	$\sim 2.0 \text{ ppm}$
^{13}C NMR	Carbonyl Carbon (Ketone, C=O)	$\sim 196 \text{ ppm}$
	Carbonyl Carbon (Ester, C=O)	$\sim 166 \text{ ppm}$
	Aromatic Carbons (C-Ar)	128 - 152 ppm
	Vinyl Carbons ($=\text{C}, =\text{CH}_2$)	$\sim 136 \text{ ppm}, \sim 126 \text{ ppm}$
	Methyl Carbon ($-\text{CH}_3$)	$\sim 18 \text{ ppm}$

Synthesis and Experimental Protocols

Synthesis of 4-Benzoylphenyl Methacrylate

4-Benzoylphenyl methacrylate is typically synthesized via an esterification reaction between 4-hydroxybenzophenone and methacryloyl chloride. A common procedure uses a tertiary amine, such as triethylamine, to act as a base and scavenge the HCl byproduct.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzoylphenyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Benzoylphenyl methacrylate | C17H14O3 | CID 11230895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzoylphenyl Methacrylate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600103#4-benzoylphenyl-methacrylate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com